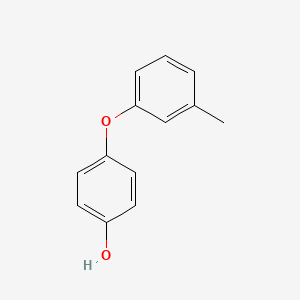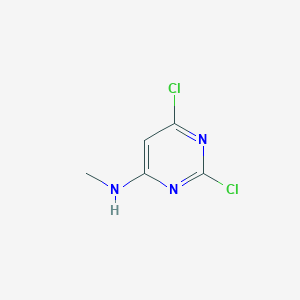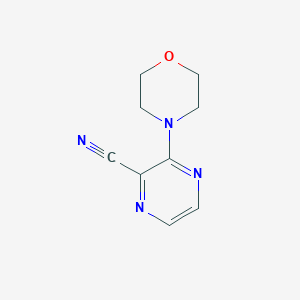
2-amino-N-(1-benzylpiperidin-4-yl)benzamide
概要
説明
科学的研究の応用
Antioxidant Activity
2-amino-N-(1-benzylpiperidin-4-yl)benzamide: and its derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured through assays like the total antioxidant capacity and metal chelating activity. This application is significant in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Antibacterial Properties
Benzamide compounds, including 2-amino-N-(1-benzylpiperidin-4-yl)benzamide , have shown antibacterial activities against various strains of bacteria. This includes both gram-positive and gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein function, making these compounds potential candidates for new antibiotic drugs .
Anti-inflammatory and Analgesic Effects
Research has indicated that benzamide derivatives can exhibit anti-inflammatory and analgesic effects . These properties make them useful in the development of new medications for the treatment of pain and inflammation-related conditions, such as arthritis and other chronic pain disorders .
Antitumor and Anticancer Potential
Some benzamide derivatives have been explored for their antitumor and anticancer potential . They may work by inhibiting cancer cell growth and inducing apoptosis (programmed cell death). This application is crucial in the ongoing search for more effective cancer therapies .
Industrial Applications
Beyond medical applications, benzamide compounds like 2-amino-N-(1-benzylpiperidin-4-yl)benzamide are used in various industrial sectors . This includes the plastic and rubber industry, where they may serve as stabilizers or accelerators in the manufacturing process. Additionally, they are used in the paper industry and agriculture, potentially as pesticides or growth regulators .
Drug Discovery and Development
The structural versatility of benzamide compounds allows them to be used extensively in drug discovery and development . They serve as key intermediates in the synthesis of more complex molecules. Their pharmacological properties are harnessed to create a wide range of therapeutic agents, from antipsychotics to cholesterol-lowering drugs .
作用機序
Target of Action
The primary target of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide with the CCR5 receptor affects the HIV-1 entry process . By acting as a CCR5 antagonist, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the virus’s entry process . This action could potentially slow the progression of HIV-1 infection and improve response to treatment .
特性
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWKHFZIDWDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)